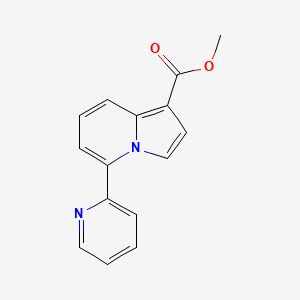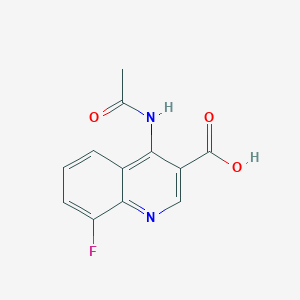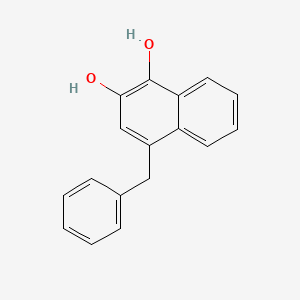
4-Benzylnaphthalene-1,2-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Benzylnaphthalene-1,2-diol is an organic compound characterized by a naphthalene ring substituted with a benzyl group and two hydroxyl groups at positions 1 and 2
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Benzylnaphthalene-1,2-diol can be synthesized through several methods. One common approach involves the dihydroxylation of alkenes using osmium tetroxide or potassium permanganate . Another method includes the reduction of diketones using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) .
Industrial Production Methods: Industrial production of this compound typically involves large-scale dihydroxylation reactions under controlled conditions to ensure high yield and purity. The use of catalysts and optimized reaction parameters is crucial for efficient production .
Chemical Reactions Analysis
Types of Reactions: 4-Benzylnaphthalene-1,2-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl-containing compounds.
Reduction: The compound can be reduced to form corresponding alcohols.
Substitution: The hydroxyl groups can be substituted with halides or other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and osmium tetroxide (OsO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Halogenating agents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are employed.
Major Products:
Oxidation: Formation of diketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
4-Benzylnaphthalene-1,2-diol has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 4-Benzylnaphthalene-1,2-diol involves its interaction with specific molecular targets and pathways. The hydroxyl groups play a crucial role in its reactivity, enabling it to participate in various biochemical processes. For instance, it can act as a nucleophile in substitution reactions or as a reducing agent in redox reactions .
Comparison with Similar Compounds
1,2-Dihydroxynaphthalene: Shares the naphthalene core with hydroxyl groups at positions 1 and 2 but lacks the benzyl group.
4-Allylbenzene-1,2-diol: Contains an allyl group instead of a benzyl group, leading to different reactivity and applications.
Uniqueness: Its structure allows for versatile reactivity, making it valuable in various fields of research and industry .
Properties
CAS No. |
72261-60-0 |
|---|---|
Molecular Formula |
C17H14O2 |
Molecular Weight |
250.29 g/mol |
IUPAC Name |
4-benzylnaphthalene-1,2-diol |
InChI |
InChI=1S/C17H14O2/c18-16-11-13(10-12-6-2-1-3-7-12)14-8-4-5-9-15(14)17(16)19/h1-9,11,18-19H,10H2 |
InChI Key |
AIYZGTFFFUPTGG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CC2=CC(=C(C3=CC=CC=C32)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


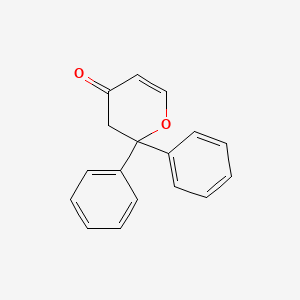
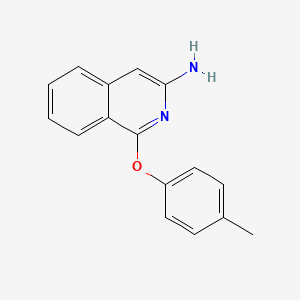
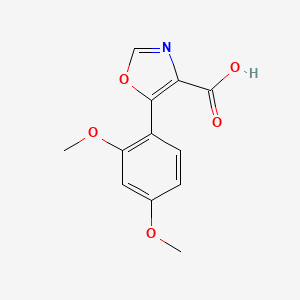


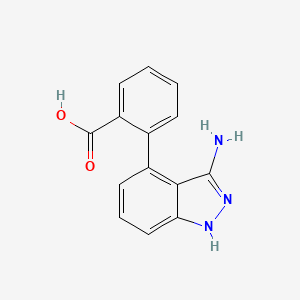
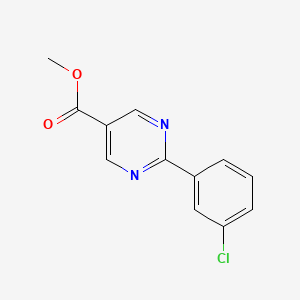
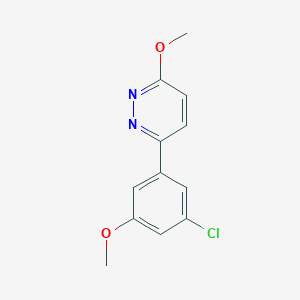
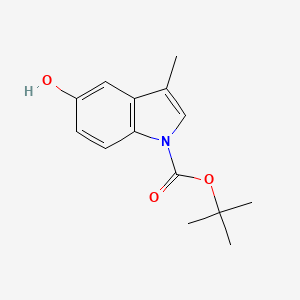
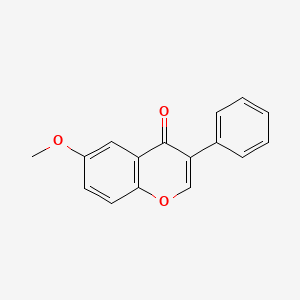
![4-Chloro-6-(p-tolyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine](/img/structure/B11863323.png)
